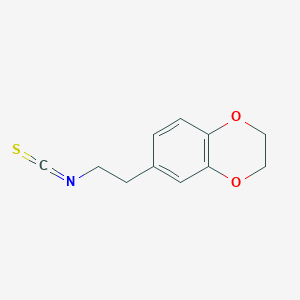

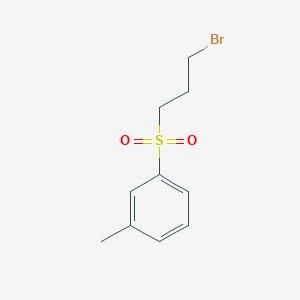

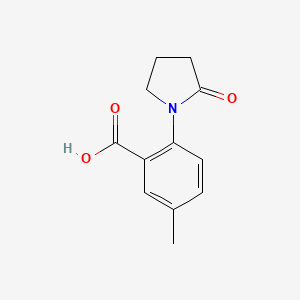

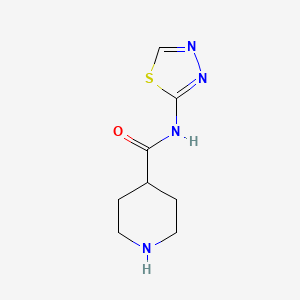

3-(Thiophen-3-yl)-1,2-oxazol-5-amine

Overview

Description

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Structure Analysis

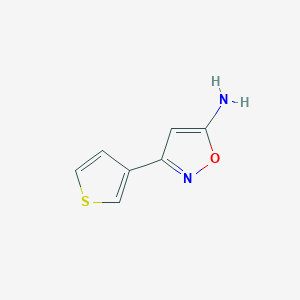

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including 3-(Thiophen-3-yl)-1,2-oxazol-5-amine, have been explored for their potential as anticancer agents . The electron-rich thiophene core is often incorporated into molecules designed to interact with biological targets, potentially inhibiting cancer cell growth.

Material Science: Corrosion Inhibitors

In the realm of industrial chemistry, thiophene compounds serve as effective corrosion inhibitors . Their ability to form protective layers on metals makes them valuable in extending the life of various industrial components.

Organic Semiconductors

The thiophene ring is a key component in the development of organic semiconductors . Its planar structure and conjugated system facilitate charge transport, making it suitable for use in electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are utilized in OFETs due to their high charge-carrier mobility . The stability and electronic properties of thiophene derivatives make them excellent candidates for creating efficient and durable transistors.

Organic Light-Emitting Diodes (OLEDs)

Compounds containing thiophene units have been employed in OLEDs, where they contribute to the emission of light when electrically stimulated . Their ability to emit light with significant redshifts is particularly advantageous for display technologies.

Antimicrobial Applications

Thiophene derivatives exhibit antimicrobial properties, making them interesting candidates for the development of new therapeutic agents. Their structural versatility allows for the design of compounds that can target a wide range of microbial pathogens.

Future Directions

Thiophene-based analogs have been attracting much attention in the research community . They have a wide range of potential applications in fields such as photocatalysis, organic thin film transistors, photoelectrodes, and organic photovoltaics . The future exploration of thiophene-based compounds is expected to continue in these and other areas .

properties

IUPAC Name |

3-thiophen-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJKWZMVXNZAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-3-yl)-1,2-oxazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)